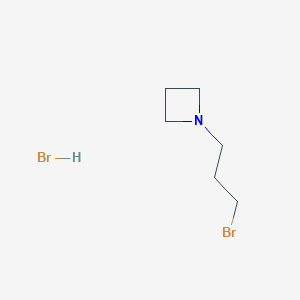
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring, a carboxamide group, and a cyanopropan-2-yl substituent, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid and 2-cyanopropan-2-ylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-3-carboxylic acid derivatives.
Reduction Products: N-(2-aminopropan-2-yl)pyridine-3-carboxamide.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities. Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases. Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(2-cyanopropan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine ring can bind to enzymes and receptors, influencing biological processes. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Vergleich Mit ähnlichen Verbindungen
N-(2-cyanopropan-2-yl)benzamide: Similar structure but with a benzene ring instead of pyridine.
N-(2-cyanopropan-2-yl)nicotinamide: Similar to the target compound but with a different pyridine isomer.
N-(2-cyanopropan-2-yl)picolinamide: Another pyridine derivative with a different substitution pattern.
Uniqueness: N-(2-cyanopropan-2-yl)pyridine-3-carboxamide stands out due to its specific pyridine-3-carboxamide structure, which influences its reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTPYJYYRHMWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961213.png)

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)
